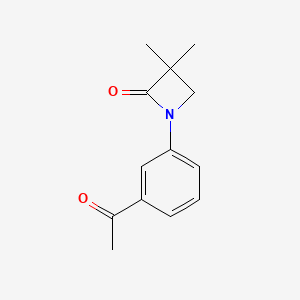
2-(4-Fluorophényl)nicotinaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
“2-(4-Fluorophényl)nicotinaldéhyde” est utilisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour étudier les interactions protéiques, les modifications et la localisation des protéines .
Recherche en biochimie
Ce composé est également utilisé dans la recherche en biochimie . La biochimie est l’étude des processus chimiques au sein des organismes vivants et en relation avec ceux-ci. “this compound” pourrait être utilisé pour comprendre les réactions chimiques et les substances impliquées dans les processus vitaux .
Recherche pharmaceutique
“this compound” est utilisé dans la recherche pharmaceutique . Il pourrait être utilisé dans le développement de nouveaux médicaments et thérapies. Par exemple, il pourrait être utilisé pour synthétiser de nouveaux composés ayant des effets thérapeutiques potentiels .
Recherche en synthèse chimique
Ce composé est utilisé dans la recherche en synthèse chimique . La synthèse chimique est le processus utilisant des réactions chimiques pour obtenir un produit ou plusieurs produits. Cela inclut la fabrication de médicaments, de composés et de réactifs .
Recherche en science des matériaux
“this compound” est utilisé dans la recherche en science des matériaux . La science des matériaux consiste à découvrir et concevoir de nouveaux matériaux. Ce composé pourrait être utilisé pour synthétiser de nouveaux matériaux ayant des propriétés désirables .
Recherche en sciences de l’environnement
Ce composé pourrait potentiellement être utilisé dans la recherche en sciences de l’environnement . La science de l’environnement est un domaine académique interdisciplinaire qui intègre les sciences physiques, biologiques et de l’information à l’étude de l’environnement et à la résolution des problèmes environnementaux .
Analyse Biochimique
Biochemical Properties
2-(4-Fluorophenyl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . These interactions often involve the binding of 2-(4-Fluorophenyl)nicotinaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-(4-Fluorophenyl)nicotinaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(4-Fluorophenyl)nicotinaldehyde has been shown to modulate the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)nicotinaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites . This binding can result in changes in gene expression, either upregulating or downregulating the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)nicotinaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(4-Fluorophenyl)nicotinaldehyde is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)nicotinaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
2-(4-Fluorophenyl)nicotinaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels. These interactions can have significant effects on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(4-Fluorophenyl)nicotinaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement . The compound’s localization and accumulation within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)nicotinaldehyde is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWLDISGWOJSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377503 |
Source


|
| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-17-4 |
Source


|
| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)





![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)


